Product packaging for Perfluoroperhydrophenanthrene(Cat. No.:CAS No. 306-91-2)

Perfluoroperhydrophenanthrene

Cat. No.: B036375
CAS No.: 306-91-2
M. Wt: 624.11 g/mol
InChI Key: QKENRHXGDUPTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perfluoroperhydrophenanthrene is a fully-fluorinated, perhydro analogue of phenanthrene, representing a class of high-performance fluorocarbon fluids prized for their exceptional chemical and thermal stability. This compound functions as an inert, high-density (approximately 2.0 g/mL) medium, with primary research applications in two key areas. First, it serves as an effective heat transfer fluid in specialized cooling systems, particularly for high-power electronics and optics, due to its high thermal stability and non-flammable nature. Second, its high solubility for gases, especially oxygen and carbon dioxide, makes it an invaluable oxygen carrier and contrast agent in the development of artificial blood substitutes and in vitro cell culture systems, where it facilitates enhanced oxygen delivery to tissues. The mechanism of action for its oxygen-carrying capacity is purely physical dissolution, as the molecule is biologically inert and does not participate in chemical bonding with gases. Its extreme hydrophobicity and lipophobicity also make it an ideal candidate for creating stable, oxygen-permeable fluorinated membranes and coatings. Researchers utilize this compound in diverse fields, including materials science for creating hydrophobic surfaces, analytical chemistry as a standard or solvent, and biomedical engineering for diagnostic imaging and organ preservation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14F24 B036375 Perfluoroperhydrophenanthrene CAS No. 306-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14F24/c15-1-2(16)4(18,10(29,30)14(37,38)12(33,34)6(2,21)22)8(25,26)7(23,24)3(1,17)9(27,28)13(35,36)11(31,32)5(1,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKENRHXGDUPTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12(C3(C(C(C(C1(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(C(C(C3(F)F)(F)F)(F)F)(F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14F24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047029
Record name Perfluorotetradecahydrophenanthrene
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Molecular Weight

624.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306-91-2
Record name Perfluoroperhydrophenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorophenanthrene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorotetradecahydro-
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Record name Perfluorotetradecahydrophenanthrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERFLUOROPERHYDROPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
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Advanced Synthetic Methodologies for Perfluoroperhydrophenanthrene

Contemporary Synthetic Pathways and Mechanistic Investigations

The primary routes to synthesizing perfluoroperhydrophenanthrene involve the complete fluorination of a suitable hydrocarbon starting material, typically phenanthrene (B1679779) or its partially hydrogenated form, perhydrophenanthrene. The goal is to replace all 24 hydrogen atoms with fluorine atoms, a transformation that requires aggressive and carefully controlled reaction conditions.

Novel Fluorination Techniques: Methodological Advancements and Synthetic Challenges

Traditional fluorination often relies on high-temperature processes using agents like cobalt(III) fluoride (B91410), known as the Fowler process. While effective, this method can lead to fragmentation of the carbon skeleton and the formation of a complex mixture of byproducts, making purification difficult.

A significant advancement in this field is the use of Electrochemical Fluorination (ECF) , also known as the Simons process. wikipedia.org This technique involves the electrolysis of a solution of the organic precursor in anhydrous hydrogen fluoride. wikipedia.org The process is conducted at relatively low voltages (5–6 V) using nickel anodes. wikipedia.org ECF offers a safer alternative to using hazardous fluorine gas directly and can be performed at lower temperatures. youtube.com However, challenges remain, including electrode fouling and the generation of isomeric and partially fluorinated impurities that complicate the isolation of the desired product.

Another approach involves direct fluorination using elemental fluorine (F₂) diluted with an inert gas. This method demands specialized equipment and extreme caution due to the high reactivity of fluorine gas, which can lead to uncontrolled reactions and degradation of the starting material.

Catalytic Strategies in this compound Synthesis

Catalysis plays a crucial role in improving the selectivity and efficiency of fluorination reactions. In the context of ECF, the nickel anode itself acts as a catalyst. For other fluorination methods, various metal-based catalysts are explored.

Recent research into the synthesis of pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs) has highlighted the use of transition-metal catalysts, such as Palladium(II) and Indium(III). oup.comresearchgate.net These catalysts can activate C-H bonds or facilitate cyclization reactions of fluorinated precursors under milder conditions, offering a pathway to more controlled and selective fluorination. oup.comnih.govacs.org While these methods are typically used for introducing a limited number of fluorine atoms, the principles could inform strategies for exhaustive fluorination. For instance, Pd(II)-catalyzed cyclization of specific fluoroalkenes proceeds through the formation of cycloalkyl-palladium intermediates, followed by β-fluorine elimination to yield the fluorinated aromatic product. oup.com

Table 1: Comparison of Major Synthetic Methodologies

MethodologyFluorinating Agent/SystemTypical CatalystGeneral Conditions
Fowler ProcessCobalt(III) Fluoride (CoF₃)None (Reagent-based)High Temperature (e.g., 350°C)
Electrochemical Fluorination (ECF)Anhydrous Hydrogen Fluoride (HF)Nickel AnodeLow Voltage (5-6 V)
Direct FluorinationElemental Fluorine (F₂)NoneDiluted F₂ gas, controlled temperature
Catalytic FluorinationVarious (e.g., fluoroalkenes)Pd(II), In(III)Milder conditions, substrate-specific

Optimization of Reaction Parameters for Research-Scale Production

The production of high-purity this compound at the research scale requires careful optimization of several reaction parameters. The goal is to maximize the yield of the fully fluorinated product while minimizing side reactions and the formation of impurities.

For ECF, key parameters include current density, HF concentration, and temperature. Higher current densities can accelerate the fluorination process but may also increase fragmentation and energy consumption. The concentration and purity of the hydrogen fluoride electrolyte are critical for efficient conduction and reaction.

In processes involving direct fluorination, the flow rate of fluorine gas, the concentration of the substrate, the reaction temperature, and the efficiency of mixing are all crucial variables. Continuous-flow microreactor technology offers a promising avenue for optimization, allowing for precise control over these parameters, improving safety, and enabling scalable synthesis. acs.org The use of microfluidics can enhance mixing and heat transfer, leading to more uniform reaction conditions and potentially higher yields and purity. acs.org

Rigorous Characterization Techniques in Academic Studies

Confirming the identity and assessing the purity of this compound are critical steps following its synthesis. Due to the potential for a multitude of isomers and byproducts, a combination of advanced analytical techniques is employed.

Advanced Spectroscopic Methods for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural analysis of perfluorocarbons. ¹⁹F NMR is particularly powerful, as the chemical shifts of the fluorine nuclei are highly sensitive to their local electronic environment. nih.govnih.gov This sensitivity allows researchers to distinguish between different fluorine atoms within the C₁₄F₂₄ structure, providing detailed information about its isomeric composition. nih.govresearchgate.net The complex spectrum resulting from the 24 fluorine atoms can be analyzed to confirm the perfluorinated nature of the molecule and identify the presence of different stereoisomers.

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. For this compound (C₁₄F₂₄), the expected monoisotopic mass is approximately 623.96 Da. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps to confirm the elemental composition and distinguish the product from impurities with similar masses. semanticscholar.org

Chromatographic Separation Protocols and Purity Assessment

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is the standard method for separating the components of the crude reaction mixture and assessing the purity of the final product. thermofisher.com A capillary column with a suitable stationary phase, such as a (5%-phenyl)-methylpolysiloxane phase, can effectively separate this compound from partially fluorinated intermediates, hydrocarbon precursors, and isomeric byproducts. thermofisher.comdiva-portal.org The retention time of the compound provides a means of identification, while the peak area in the chromatogram is used for quantification and purity determination. thermofisher.com

For purification on a preparative scale, methods such as low-temperature fractional crystallization can be employed. This technique exploits differences in the melting points and solubilities of the various components in the mixture. google.compublisherspanel.comsciforum.net By carefully controlling the temperature, it is possible to selectively crystallize the desired isomer of this compound, leaving impurities behind in the mother liquor. google.com A multi-stage crystallization process can significantly enhance the purity of the final product, achieving levels suitable for demanding academic and research applications. google.com

Table 2: Key Characterization Techniques

TechniquePurposeInformation Obtained
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)Structural ElucidationInformation on the electronic environment of each fluorine atom, isomeric composition. nih.govresearchgate.net
Mass Spectrometry (MS)Molecular Weight ConfirmationAccurate molecular mass (e.g., ~624 g/mol), elemental composition confirmation. semanticscholar.org
Gas Chromatography (GC)Separation & Purity AssessmentSeparation of isomers and impurities, quantification of product purity. thermofisher.comdiva-portal.org
Low-Temperature CrystallizationPreparative PurificationIsolation of high-purity product by separating from impurities based on melting points. google.comsciforum.net

High-Resolution Imaging Modalities for Material Microstructure Analysis

This compound's unique physical properties, particularly its refractive index and chemical inertness, make it a valuable component in the microstructural analysis of various materials using high-resolution imaging techniques.

One significant application is as a mounting medium to enhance imaging quality in confocal microscopy. In a study on plant biology, infiltrating leaf tissue with this compound (referred to as PP11 in the study) significantly improved the optical qualities of the mesophyll. frontiersin.org This is because its refractive index is well-matched to that of living cells, reducing light refraction and the attenuation of the light signal that typically impairs confocal image quality in complex biological tissues. frontiersin.org This improvement allows for sharper images to be acquired at greater depths within the sample. frontiersin.org

Stimulated Raman Scattering (SRS) microscopy has also been used to visualize the distribution of perfluorocarbons like this compound within biological samples. frontiersin.org Because the carbon-fluorine (C-F) bonds in perfluorocarbons can be readily distinguished from the carbon-hydrogen (C-H) bonds in biological molecules, SRS allows for label-free imaging of the perfluorocarbon's location within the airspaces of the leaf mesophyll, confirming it does not penetrate the living cells. frontiersin.org

In materials science, this compound is used in the preparation of advanced materials, the microstructures of which are then analyzed. For instance, it has been used as a fluorous solvent for the thermal curing of collagen films. nih.gov The microstructure of these resulting films can be evaluated using high-resolution techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS). nih.gov SEM images can reveal the surface topography and the arrangement of features like nanorods coated with the collagen, while high-resolution XPS spectra can confirm the chemical composition and bonding environments at the surface. nih.gov

Furthermore, direct imaging of perfluorocarbons is possible using fluorine-19 Magnetic Resonance Imaging (¹⁹F-MRI). This technique allows for high-resolution, three-dimensional imaging of perfluorocarbon distribution in situ, for example, within the lungs for studying airway strain. science.gov

Table 2: High-Resolution Imaging Modalities in the Analysis of this compound-Containing Materials

Imaging ModalityApplication / System StudiedKey Research Findings
Confocal MicroscopyUsed as a mounting medium for plant leaf imagingImproves optical qualities and allows for sharper images at greater depths due to its refractive index being well-matched with living cells. frontiersin.org
Stimulated Raman Scattering (SRS) MicroscopyImaging the distribution of the compound in plant leavesEnables label-free visualization of the compound's distribution by distinguishing its C-F bonds from the C-H bonds of biological tissue. frontiersin.org
Scanning Electron Microscopy (SEM)Analysis of collagen-coated nanorods on surfaces treated with the compoundReveals microstructural details, such as the formation of weblike collagen films between nanorods after treatment. nih.gov
X-ray Photoelectron Spectroscopy (XPS)Surface chemical analysis of collagen films cured in the compoundProvides high-resolution spectra of elements like carbon (C1s) to confirm the chemical bonding states typical of collagen. nih.gov
Fluorine-19 MRI (¹⁹F-MRI)Direct imaging of perfluorocarbon emulsionsAllows for direct, high-resolution 3D visualization and quantification of perfluorocarbon distribution in situ. science.gov

Perfluoroperhydrophenanthrene in Biomedical Research

Ophthalmological Applications: Surgical Adjuncts and Vitreous Substitutes in Clinical Research

In the realm of ophthalmology, perfluoroperhydrophenanthrene, commercially known as Vitreon, has been extensively studied as an intraoperative tool and a short-term vitreous substitute, particularly in complex vitreoretinal surgeries. Its high specific gravity and immiscibility with water make it an effective instrument for manipulating the retina.

Research on Retinal Detachment Management and Macular Surgery

This compound has proven to be a valuable adjunct in the management of complex retinal detachments, including those associated with giant retinal tears and proliferative vitreoretinopathy.

A multicenter prospective case series involving 162 eyes with giant retinal tears of 90 degrees or greater demonstrated the utility of this compound as an intraoperative surgical adjunct. nih.gov In this study, intraoperative retinal reattachment was achieved in 97.5% of cases, with 90.7% remaining attached at the most recent follow-up. nih.gov Visual acuity improved in 48.8% of the eyes, remained unchanged in 16.0%, and worsened in 35.2%. nih.gov

In a separate retrospective study on traumatic retinal detachment with proliferative vitreoretinopathy, this compound was used intraoperatively to hydrokinetically manipulate the retina, assist in the removal of intraocular foreign bodies, drain suprachoroidal hemorrhage, and reattach the retina in cases of giant tears. nih.gov The final reattachment rate in this cohort of 111 patients was 75.6%. nih.gov For cases complicated by proliferative vitreoretinopathy, the final reattachment rate was 66%. nih.gov

Further research on the use of this compound (Vitreon) as a short-term vitreous substitute after complex vitreoretinal surgery in 41 patients showed an initial anatomic success rate of 73%, which is comparable to success rates reported with silicone oil or other liquid perfluorocarbons. healio.com With additional surgical interventions for recurrent detachments, a final macular attachment rate of 100% was achieved in this study group. healio.com In a smaller study focusing on giant retinal tears in 10 eyes, the use of Vitreon resulted in all retinas remaining attached at a mean follow-up of 9.2 months, with visual acuity improving in nine of the eyes. popline.org

This compound has also been evaluated as an adjunctive tool in diabetic vitrectomy for complex retinal detachments secondary to severe proliferative diabetic retinopathy. nih.gov In a study of 40 consecutive patients, the macula remained attached in 92.5% of eyes at the last follow-up, with 77.5% having the retina totally attached. nih.gov Postoperatively, visual acuity improved in 50% of patients, was unchanged in 32.5%, and worsened in 17.5%. nih.gov

Table 1: Outcomes of this compound (Vitreon) in Retinal Detachment Surgery

Study Focus Number of Eyes Initial/Intraoperative Reattachment Rate Final Reattachment Rate Reference
Giant Retinal Tears 162 97.5% 90.7% nih.gov
Traumatic Retinal Detachment 111 Not Reported 75.6% nih.gov
Complex Vitreoretinal Disease 41 100% (intraoperative) 73% (initial), 100% (macular, after additional surgery) healio.com
Giant Retinal Tears 10 Not Reported 100% popline.org
Diabetic Retinal Detachment 40 100% (intraoperative) 92.5% (macular) nih.gov

Investigation of Intraocular Pressure Dynamics in Vitreoretinal Procedures

The use of vitreous substitutes can influence intraocular pressure (IOP). Research has shown that unstable IOP during vitrectomy can lead to surgical complications. dovepress.com While perfluorocarbon liquids can lead to a rise in IOP during injection, this can be monitored and managed. nih.gov

In a comparative study, the use of this compound (Vitreon) was associated with a higher cumulative rate of elevated intraocular pressure (>25 mmHg) at 6 months postoperatively (37%) compared to perfluoro-n-octane (13%). nih.gov However, there was no significant difference found between the two groups in the rates of postoperative hypotony (low intraocular pressure). nih.gov Another study noted that in a multicentered prospective case series of 162 eyes with giant retinal tears where this compound was used, postoperative hypotony (IOP ≤ 5 mmHg) occurred in 5.6% of cases. nih.gov

Modern vitrectomy systems incorporate features for real-time IOP control to enhance stability during procedures. dovepress.com The management of IOP is a critical consideration in surgeries involving vitreous substitutes. researchgate.neteyelearning.co.uk

Studies on Radiological Imaging Properties in Ocular Contexts

The radiological characteristics of intraocular substances are important for postoperative assessment. Perfluorocarbon liquids, being denser than water, have a distinct appearance on imaging modalities. While specific studies focusing solely on the radiological properties of this compound are not extensively detailed in the provided search results, the imaging of other perfluorocarbon liquids like perfluoro-n-octane (PFO) has been described. Retained PFO can appear as a hyperdense foreign body on computed tomography (CT) scans. researchgate.net This highlights the importance of recognizing the imaging appearance of these substances in the differential diagnosis of intraocular pathologies. researchgate.net CT is often the initial imaging choice for orbital trauma to detect foreign bodies. nih.gov

Innovations in Drug Delivery Systems and Pharmaceutical Formulation Science

Beyond its surgical applications, this compound is being explored for its potential in pharmaceutical sciences, particularly in the formulation and delivery of therapeutic agents.

Excipient Functionality in Enhancing Drug Solubility and Stability

Excipients are crucial components of pharmaceutical formulations that can enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). pharmajournal.netirjmets.com Various strategies, including the use of polymers and surfactants, are employed to improve the dissolution of poorly soluble drugs. mdpi.comuspnf.com While the direct use of this compound as a primary excipient for enhancing drug solubility and stability is not extensively documented in the provided results, its properties as a fluorinated liquid suggest potential applications in specialized drug delivery systems. Fluorocarbons are known for their ability to dissolve and transport gases, which could be leveraged in certain formulations. The development of novel excipients is an ongoing area of pharmaceutical research. irjmets.com

Integration of this compound in Microfluidic Systems

Microfluidic devices offer precise control over the generation of particles for drug delivery, enabling the production of uniform and stable drug carriers with high encapsulation efficiency. nih.govmdpi.com These systems can be used to create single or multiple emulsions for the controlled release of therapeutic agents. nih.gov

This compound has been utilized in microfluidic systems for the generation of droplets. dntb.gov.ua The immiscibility of perfluorocarbons with both aqueous and lipid phases makes them an ideal continuous phase in droplet-based microfluidics for encapsulating a wide range of molecules. This technology allows for the fabrication of complex drug carriers with precise control over size and composition, leading to predictable and tunable release profiles. nih.gov The integration of this compound in such systems represents an innovative approach to advanced drug delivery. dntb.gov.uabepress.com

Exploration of Perfluorocarbon Components in Gene Delivery Vector Development

The unique properties of perfluorocarbons (PFCs), such as their chemical inertness and hydrophobicity, have led to their exploration as components in non-viral vectors for gene therapy. tandfonline.com Research has focused on leveraging these characteristics to create stable and efficient delivery systems for nucleic acids like siRNA and plasmid DNA. nih.govresearchgate.net

Perfluorocarbon nanoemulsions are a primary platform in this area of research. nih.gov These systems typically consist of a perfluorocarbon core, such as perfluorooctyl bromide or perfluorodecalin (B110024), stabilized by a surfactant layer in an aqueous solution. nih.govgoogle.com To facilitate the delivery of genetic material, this surfactant layer is often formulated with cationic lipids, like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). researchgate.net The positively charged head-groups of the cationic lipids interact electrostatically with the negatively charged phosphate (B84403) backbone of siRNA or DNA, allowing the nucleic acid to be complexed with the nanoparticle. nih.gov

The perfluorocarbon core provides a stable, inert scaffold for the delivery vehicle. tandfonline.com This approach has been shown to be effective for delivering siRNA to endothelial cells, leading to the successful knockdown of target mRNA and protein levels. nih.gov One strategy involves a noncovalent fluorous tagging method to solubilize a plasmid within the PFC nanoemulsion, with payload release being controlled by a stimuli-responsive surfactant. researchgate.net This methodology represents a promising avenue for creating non-viral gene delivery systems that can respond to specific endogenous stimuli. researchgate.net The development of fluorinated polymers and lipids is an active area of research, aiming to optimize these vectors for better transfection efficiency and biocompatibility, overcoming challenges such as cytotoxicity and instability in serum that can affect traditional cationic vectors. tandfonline.com

Research in Tissue Engineering and Biocompatible Materials

This compound has been investigated for its role in improving the integration and reducing the adverse bioreactivity of implantable medical devices. nih.gov A key strategy involves the creation of Slippery Liquid-Infused Porous Surfaces (SLIPS). This technology utilizes a porous, fluorinated implant material, such as expanded polytetrafluoroethylene (ePTFE), which is infused with a fluorinated lubricant like this compound. nih.gov

Studies have shown that modifying ePTFE implants with this compound does not inhibit macrophage viability or their bactericidal functions, which are crucial for proper tissue integration and response to potential pathogens. nih.gov In animal models, these SLIPS-modified implants elicited a significantly reduced innate immune response and were associated with the formation of a thinner fibrous capsule in the absence of bacterial challenge, suggesting enhanced biocompatibility. nih.gov This approach aims to prevent the foreign body reaction, where the body's immune system attacks the implant, leading to encapsulation and potential device failure. nih.gov The goal is to shift the paradigm from simple "biocompatibility," defined by a minimal foreign body reaction, to true "bio-integration," where the material harmoniously heals into the surrounding tissue. nih.gov

Further research has adapted this concept for medical-grade titanium, a common orthopedic material. nih.gov By creating a liquid-infused coating containing this compound, researchers aim to enhance osseointegration—the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. nih.gov While traditional liquid-infused surfaces can repel bone cells, modified versions incorporating bioactive molecules like chitosan (B1678972) are being developed to promote tissue ingrowth while simultaneously preventing infection. nih.gov

A major cause of medical device failure is bacterial colonization and subsequent biofilm formation, which can lead to persistent infections. nih.govberkeley.edu this compound is a key component in developing surfaces that resist bacterial attachment (anti-fouling) and prevent infection. nih.govnih.gov

The SLIPS technology, created by infusing porous materials like ePTFE with this compound, generates a stable, immobilized liquid interface. nih.gov This surface has been shown to dramatically reduce the adhesion of harmful bacteria. In one study using Staphylococcus aureus, a common cause of device-associated infections, SLIPS-modified ePTFE implants demonstrated a 99% reduction in bacterial adhesion compared to unmodified implants. nih.gov In a corresponding in vivo model of infection, these modified implants effectively resisted the bacterial challenge. nih.gov

This anti-fouling strategy has been extended to other applications, such as coatings for surgical screws. nih.gov By creating a fluorous-cured protein film using this compound, a stable, anti-fouling coating can be fabricated. These coatings can also be loaded with antibiotics, providing a dual-protection system that combines passive resistance to bacterial fouling with active, localized antimicrobial activity. nih.gov Similarly, liquid-infused coatings on medical-grade titanium have been shown to significantly reduce biofilm formation of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Effect of this compound-Infused Surfaces on Bacterial Adhesion

This table summarizes the reduction in bacterial adhesion on surfaces modified with perfluorocarbon liquids, including this compound.

Implant Material Modifying Agent Bacteria Adhesion Reduction Source
ePTFE This compound S. aureus 99% nih.gov
Titanium This compound MRSA Up to 50-75% nih.gov
Surgical Screws This compound S. aureus Significant reduction nih.gov

The boundary between an aqueous environment (like body fluids) and a perfluorocarbon liquid is a site of unique physicochemical interactions that can be harnessed for biomedical applications. nih.govresearchgate.net Research into these interfacial phenomena is crucial for understanding how materials like this compound behave in biological systems and for designing novel nanomaterials. nih.gov

Self-assembly of molecules at this liquid-liquid interface is a key area of study. researchgate.net For instance, the organization of fluorine-rich amino acids at the interface of water and a perfluorocarbon solvent can initiate the formation of an emulsion. nih.gov This process of interface-driven assembly can be leveraged to create functional nanomaterials with rationally designed properties. nih.gov The unique environment at the interface, which brings together substances with different solubilities, allows for the controlled organization of biomolecules, including proteins and peptides. researchgate.net

These interfacial phenomena are being explored to control cellular behavior for applications in regenerative medicine and tissue engineering. researchgate.net Studies have demonstrated that self-assembled structures of biomaterials at the interface between perfluorocarbons and aqueous phases can be used to regulate cell differentiation. researchgate.net Understanding and engineering these natural phenomena can potentiate a new generation of bio-nanotechnologies with unique biochemical and biophysical properties. nih.gov

Emergent Biomedical Applications Beyond Ocular Surgery

Beyond their use in ophthalmology, emulsions containing this compound are being actively researched for systemic applications, primarily as oxygen transport media and as agents that can modulate the immune response. nih.govnih.gov

As oxygen carriers, these emulsions function as temporary "blood substitutes," valued for their ability to dissolve large quantities of respiratory gases like oxygen and carbon dioxide. tandfonline.comwikipedia.org A key study investigated the efficacy of a novel emulsion composed of this compound and egg yolk phospholipid (APE-LM) for long-term hypothermic heart preservation. nih.gov The study demonstrated that hearts preserved with the APE-LM emulsion were well-oxygenated and showed significantly better functional recovery after transplantation compared to those preserved with a standard crystalloid solution. nih.gov This improved outcome was attributed to the high oxygen delivery capacity of the perfluorocarbon during the preservation period. nih.gov

Table 2: Functional Recovery of Rabbit Hearts After Preservation

Comparison of cardiac function in hearts preserved with a this compound emulsion (APE-LM) versus a standard crystalloid solution. Data adapted from a study on heart preservation. nih.gov

Functional Parameter Fresh Controls Surgical Controls Crystalloid-Preserved APE-LM-Preserved
LV Peak Systolic Pressure (mmHg) 104 ± 4 99 ± 3 76 ± 6* 93 ± 4
Peak Rate of Pressure Development (mmHg/s) 1958 ± 123 1795 ± 115 1297 ± 147* 1658 ± 138
LV End-Diastolic Pressure (mmHg) 5.6 ± 0.9 6.1 ± 1.0 14.2 ± 1.9* 7.9 ± 1.1

\Significantly different from other groups.*

In addition to oxygen transport, perfluorocarbon emulsions have demonstrated immunomodulatory properties. Research into their use as vaccine adjuvant emulsions has shown that the oil component can influence the type and magnitude of the immune response. nih.gov In a study comparing different oil-based emulsions, a perfluorocarbon emulsion was associated with higher total IgG and IgG1 antibody titers against an influenza vaccine compared to a soybean oil emulsion. nih.gov However, it elicited lower IgG2a responses compared to squalene- and Miglyol-based emulsions. nih.gov These findings indicate that perfluorocarbon emulsions can act as effective adjuvants, potentially by influencing how antigens are presented to the immune system, and that their composition can be tuned to shape the desired immune outcome. nih.gov

Role in Medical Imaging Contrast Enhancement Research

This compound (PFPH), also known by the trade name Vitreon, has been a subject of interest in medical imaging research primarily for its properties as a contrast agent. ontosight.aidntb.gov.ua Its unique physicochemical characteristics, stemming from its highly fluorinated structure, make it a candidate for enhancing the clarity and resolution of certain imaging modalities. cymitquimica.com

The primary mechanism by which this compound aids in contrast enhancement is through its refractive index, which is closely matched to that of living cells. This property helps to reduce light scattering at tissue interfaces, a significant challenge in light microscopy. By minimizing scattered light, a clearer and more detailed image of the underlying tissue architecture can be obtained. nih.gov

Research in plant biology has demonstrated the effectiveness of this compound as a mounting medium for in vivo leaf imaging. nih.gov In these studies, it was observed that using PFPH (referred to as PP11 in the study) improved image resolution for several advanced microscopy techniques, including laser scanning confocal microscopy (LSCM), two-photon fluorescence (TPF) microscopy, second harmonic generation (SHG) microscopy, and stimulated Raman scattering (SRS) microscopy. nih.gov The application of PFPH allowed for greater imaging depth into the leaf tissue, resulting in sharper micrographs. nih.gov Furthermore, it can be used as a label-free contrast agent to visualize the internal structure of leaves. nih.gov

In the context of medical imaging, this compound has been identified as a radioopaque medium. chemicalbook.com This suggests its potential for use in X-ray-based imaging techniques, where it can increase the visibility of internal structures. Its high density compared to soft tissues allows it to attenuate X-rays, creating a contrast that can help delineate organs or other anatomical features.

Table 1: Research Findings on this compound in Imaging

Research AreaFindingsImaging ModalitiesReference
Plant Leaf ImagingImproved image resolution and clarity, greater z-axis penetration, acts as a label-free contrast agent.LSCM, TPF, SHG, SRS nih.gov
General Medical ImagingIdentified as a radioopaque medium.X-ray based techniques chemicalbook.com

Applications in Organ and Tissue Preservation Studies

The preservation of organs and tissues for transplantation and research is a critical challenge in medicine, aiming to maintain the viability and function of biological materials outside the body. openaccessjournals.comnih.gov While direct studies extensively detailing the use of this compound for organ preservation are not widely published, its inherent properties suggest a strong potential for application in this field. Perfluorocarbons (PFCs) in general, and PFPH specifically, possess characteristics that are highly desirable for maintaining tissue health during storage. ontosight.aisci-hub.se

A key property of perfluorocarbons is their high capacity for dissolving and transporting gases, particularly oxygen and carbon dioxide. nih.govsci-hub.se This is of paramount importance in organ preservation, as oxygen deprivation (ischemia) is a major cause of tissue damage during the period between organ procurement and transplantation. mdpi.com The ability of PFPH to act as an oxygen carrier could help to mitigate ischemic injury by ensuring a continuous oxygen supply to the preserved organ.

Furthermore, this compound is chemically and biologically inert, meaning it is not readily metabolized and has low toxicity. ontosight.aicymitquimica.com This biocompatibility is crucial for any substance that will come into contact with organs intended for transplantation. Its non-reactive nature ensures that it will not interfere with the normal biochemical processes of the tissue. cymitquimica.com

The current methods for organ preservation include hypothermic storage, cryopreservation, and machine perfusion. openaccessjournals.comfrontiersin.org In the context of machine perfusion, where organs are supplied with a nutrient-rich solution to maintain their function, the addition of an oxygen carrier like this compound to the perfusate could significantly enhance the viability of the organ. nih.gov Its thermal stability and low viscosity at a range of temperatures also make it a suitable component for such systems. ontosight.aif2chemicals.com

Table 2: Potential Applications of this compound in Organ Preservation

Preservation ChallengeRelevant Property of this compoundPotential Application
Ischemic InjuryHigh oxygen and carbon dioxide carrying capacityUse as an oxygen carrier in perfusion solutions to maintain tissue oxygenation.
BiocompatibilityChemically and biologically inert, non-toxicSafe for direct contact with organs and tissues during preservation.
Maintaining Organ ViabilityThermal stability, low viscositySuitable for use in machine perfusion systems at various temperatures.

Environmental Science and Ecotoxicological Investigations of Perfluoroperhydrophenanthrene

Environmental Fate and Transport Mechanisms

The environmental journey of a chemical is governed by its persistence, its ability to move through different environmental compartments, and its tendency to accumulate in living organisms. For PFHP, these characteristics are largely dictated by the strength of its carbon-fluorine bonds.

Persistence and Degradation Pathways in Aquatic and Terrestrial Ecosystems

Perfluoroperhydrophenanthrene is exceptionally resistant to degradation in both aquatic and terrestrial environments. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, rendering perfluorinated compounds like PFHP highly resistant to cleavage by biological or chemical processes that degrade most other organic pollutants.

Biotic Degradation: Studies on a wide range of perfluorinated compounds have consistently shown them to be recalcitrant to microbial degradation under both aerobic and anaerobic conditions. The enzymes produced by bacteria and fungi, which are responsible for the breakdown of organic matter, are generally unable to attack the fully fluorinated backbone of PFHP. While some polyfluoroalkyl substances (which contain C-H bonds) can be transformed by microbes, often leading to the formation of persistent perfluoroalkyl acids, perfluorinated compounds like PFHP are not susceptible to such biotransformation. nih.govnih.govresearchgate.net

Abiotic Degradation: PFHP is also highly resistant to abiotic degradation processes such as hydrolysis, photolysis, and thermolysis under environmentally relevant conditions. The C-F bonds are not susceptible to hydrolysis, and PFHP does not absorb light in the visible spectrum, making photolytic degradation insignificant. Its high thermal stability means that it will not break down at typical environmental temperatures.

The profound persistence of PFHP means that once released into the environment, it can be expected to remain for an extended period, leading to long-term contamination of ecosystems.

Studies on Bioconcentration and Bioaccumulation in Model Organisms

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk profile. This is often assessed through bioconcentration factors (BCFs) and bioaccumulation factors (BAFs). While specific experimental data on the BCF and BAF of this compound are limited, its physicochemical properties provide strong indications of its likely behavior.

Perfluorinated compounds are known to be lipophilic, meaning they have an affinity for fats and are likely to accumulate in the fatty tissues of organisms. nih.gov The bioaccumulation potential of PFAS often increases with the length of the perfluorinated carbon chain. acs.orgresearchgate.net Although PFHP is a cyclic compound, its high degree of fluorination and large molecular size suggest a high octanol-water partition coefficient (Kow), a key indicator of bioaccumulation potential.

Studies on other perfluorinated compounds have demonstrated their capacity to bioaccumulate in various organisms, including fish, birds, and marine mammals. nih.govmdpi.com For instance, research on fathead minnows exposed to a complex mixture of PFAS from aqueous film-forming foam (AFFF) showed that bioconcentration factors generally increased with the length of the fluorinated chain. uri.eduuri.edu Given its structure, it is plausible that PFHP would follow a similar pattern, accumulating in organisms and potentially biomagnifying up the food chain. However, without specific studies on PFHP, this remains an area requiring further investigation.

Table 1: General Trends in Bioaccumulation of Per- and Polyfluoroalkyl Substances (PFAS)

PropertyInfluence on Bioaccumulation
Carbon Chain Length Generally, longer chains lead to higher bioaccumulation potential. acs.orgnih.gov
Functional Group Sulfonate groups may lead to higher bioaccumulation than carboxylate groups. nih.gov
Lipophilicity High lipophilicity, as indicated by a high Kow, suggests a greater tendency to accumulate in fatty tissues. nih.gov
Protein Binding Binding to proteins in the blood and liver can contribute to retention and accumulation in the body. nih.govacs.org

Atmospheric Transport and Global Distribution Modeling Methodologies

Perfluorinated compounds can be transported through the atmosphere in both the gas phase and adsorbed to particulate matter. aecom.com Their low vapor pressure and high water solubility can limit their transfer from water to air; however, once in the atmosphere, they can travel long distances. aecom.com Removal from the atmosphere occurs through wet deposition (rain and snow) and dry deposition. aecom.com

Chemical transport models, such as GEOS-Chem, are used to simulate the atmospheric fate and transport of PFAS. researchgate.netrsc.org These models incorporate data on emissions, atmospheric chemistry, and meteorological conditions to predict the global distribution and deposition of these compounds. Such models could be adapted to estimate the long-range transport potential of PFHP, providing insights into its potential to contaminate remote ecosystems.

Comprehensive Ecotoxicological Impact Assessments

The inherent stability and bioaccumulative potential of perfluorinated compounds raise concerns about their potential to cause harm to living organisms. However, specific ecotoxicological data for this compound is scarce.

Toxicological Studies on Aquatic and Terrestrial Biota

Direct toxicological studies on the effects of this compound on aquatic and terrestrial organisms are not widely documented in publicly available literature. General research on PFAS indicates a range of potential toxic effects, including impacts on development, reproduction, and organ function in various species. nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net

For aquatic organisms, studies on other PFAS have shown effects such as developmental delays in amphibians and altered behavior in fish. frontiersin.orgresearchgate.net In terrestrial ecosystems, PFAS have been shown to cause oxidative stress in soil organisms like earthworms and have the potential to accumulate in plants. nih.gov Given the structural similarities, it is plausible that PFHP could elicit similar toxicological responses, but dedicated research is needed to confirm this.

Comparative Ecotoxicity with Structurally Related Per- and Polyfluoroalkyl Substances (PFAS)

In the absence of direct toxicity data for this compound, a comparative approach with other well-studied PFAS can provide some insights. The toxicity of PFAS is often related to their structure, particularly the length of the carbon chain and the type of functional group. nih.govdtic.milmdpi.com

Generally, long-chain PFAS are considered more toxic and bioaccumulative than their short-chain counterparts. nih.govfrontiersin.org For instance, perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) have been extensively studied and are known to have significant toxicological effects. frontiersin.orgmdpi.com Perfluorinated compounds with sulfonate functional groups have, in some cases, demonstrated greater toxicity than those with carboxylate groups. dtic.mil

This compound, as a large, fully fluorinated molecule, would be classified as a long-chain perfluorinated compound. This classification suggests that it may have a higher potential for toxicity and bioaccumulation compared to short-chain PFAS. However, the cyclic structure of PFHP may influence its toxicokinetics and toxicodynamics in ways that differ from linear PFAS. Without empirical data, any comparison remains speculative.

Table 2: General Comparative Toxicity Trends Among PFAS

Structural FeatureGeneral Toxicity Trend
Carbon Chain Length Longer-chain PFAS are generally more toxic than short-chain PFAS. nih.govfrontiersin.org
Functional Group Sulfonated PFAS can be more toxic than carboxylated PFAS of the same chain length. dtic.mil
Isomer Structure Linear isomers of some PFAS have been found to be more toxic than their branched isomers. dtic.mil

Development of Environmental Risk Assessment Frameworks for this compound

The development of a robust environmental risk assessment (ERA) framework for this compound is hampered by a significant lack of empirical data. An ERA for any chemical substance fundamentally relies on the characterization of both exposure and effects (hazard). For this compound, both components of this equation are largely undefined.

In the absence of substance-specific data, a tiered approach, consistent with frameworks developed for other data-poor PFAS, is necessary. toxicfreefuture.org Such a framework begins with qualitative assessments and progresses to more quantitative measures as data become available.

Initial Steps in Framework Development:

Hazard Identification: Based on its chemical structure—a stable, fully fluorinated polycyclic aromatic hydrocarbon—this compound is expected to be extremely persistent. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the molecule resistant to abiotic and biotic degradation. toxicfreefuture.orgnih.gov This persistence is a key hazard trait. The Environmental Working Group (EWG) classifies it as a PFAS, noting general concerns associated with this class, including persistence and potential for bioaccumulation. epa.gov

Exposure Assessment: This requires identifying sources, pathways, and environmental concentrations. As specific data are unavailable, initial assessments would rely on its inclusion in inventories of commercially used chemicals and its use in applications such as tracing and tagging. nih.gov

Effects Assessment (Ecotoxicity): No specific ecotoxicity studies (e.g., LC50 or NOEC values) for aquatic or terrestrial organisms are readily available for this compound. A UK Environment Agency report notes that a ready biodegradation test on the substance showed no degradation, confirming its persistence. waterandwastewater.com

Risk Characterization: This final step integrates hazard and exposure data to estimate the probability of adverse effects. Given the data gaps, a quantitative risk characterization is currently not feasible. The focus remains on a qualitative assessment, highlighting the potential for risk based on extreme persistence and the known hazards of other well-studied PFAS.

The development of a comprehensive ERA would necessitate the generation of the data outlined in the conceptual table below.

Conceptual Data Requirements for Environmental Risk Assessment of this compound

Data Category Specific Information Needed Purpose in Risk Assessment
Physicochemical Properties Water Solubility, Vapor Pressure, Octanol-Water Partition Coefficient (Log Kow), Organic Carbon-Water Partitioning Coefficient (Log Koc) Predict environmental partitioning (air, water, soil, sediment) and bioaccumulation potential.
Environmental Fate & Transport Abiotic Degradation (Hydrolysis, Photolysis), Biotic Degradation (Aerobic, Anaerobic), Long-Range Transport Potential Determine persistence, formation of degradation products, and potential for global distribution.
Ecotoxicity Aquatic: Acute and chronic toxicity to fish, invertebrates (e.g., Daphnia magna), and algae. Terrestrial: Toxicity to soil invertebrates (e.g., earthworms), plants, and soil microorganisms. Establish concentration thresholds for adverse effects on different environmental compartments and trophic levels.
Bioaccumulation Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), Trophic Magnification Factor (TMF) Quantify the potential for the substance to accumulate in organisms and magnify through food webs.

| Environmental Occurrence | Measured concentrations in surface water, groundwater, wastewater, soil, sediment, and biota. | Characterize actual environmental exposure levels to compare against toxicity thresholds. |

Source Identification and Mitigation Strategies in Environmental Research

Identifying the sources of this compound and developing strategies to mitigate its potential environmental impact are critical steps. However, these efforts are contingent on the ability to first detect and quantify the substance in relevant environmental matrices and consumer products.

Detection in Consumer Products and Wastewater Effluents: Origin and Quantification

There is a notable absence of specific studies reporting the detection and quantification of this compound in consumer products or wastewater effluents. While broad screening studies have identified thousands of PFAS in commerce and use, compound-specific monitoring is often limited to a few dozen legacy substances. bdlaw.com

Potential Sources and Origins:

Perfluorocarbons (PFCs), the subclass to which this compound belongs, have been used in a variety of specialized applications due to their chemical inertness, high thermal stability, and dielectric properties. While not a comprehensive list, potential sources could include:

Electronics Manufacturing: As heat transfer fluids or in etching processes.

Medical and Cosmetic Applications: As inert ingredients or solvents. The EWG Skin Deep database lists this compound as an ingredient in some cosmetic products. epa.gov

Specialty Lubricants and Hydraulic Fluids: In high-temperature or chemically aggressive environments.

Tracing and Tagging: As inert tracers in environmental or industrial processes. nih.gov

The release to wastewater could occur during the manufacturing, use, or disposal of products containing this substance. Without targeted analytical monitoring, its presence and concentration in wastewater effluents remain unknown.

Quantification Methods:

Standard analytical methods for PFAS, such as those developed by the U.S. Environmental Protection Agency (EPA), primarily target ionic PFAS like PFOA and PFOS. epa.gov The detection of a neutral, high-molecular-weight compound like this compound would likely require modified or specialized analytical approaches.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying known PFAS. waterandwastewater.com However, a certified analytical standard for this compound would be required for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its higher volatility compared to ionic PFAS, GC-MS could be a suitable technique for its analysis.

Non-Targeted Analysis (NTA): High-resolution mass spectrometry techniques can detect a wide range of unknown or "suspect" chemicals in a sample. An NTA screening of wastewater or product extracts could potentially identify this compound, which could then be confirmed if a reference standard is available. epa.gov

Potential Consumer Product Categories for PFAS

Product Category Examples of PFAS Use Potential for this compound
Cosmetics & Personal Care Film-formers, solvents, conditioning agents in foundation, lotions, and hair care. Listed as an ingredient in some cosmetics. epa.gov
Apparel & Textiles Stain- and water-repellent coatings on outdoor gear, carpets, and upholstery. Unlikely, as these applications typically use polymeric or side-chain fluorinated PFAS.
Food Packaging Grease-resistant coatings on paper and paperboard (e.g., fast-food wrappers, microwave popcorn bags). Unlikely; typically uses other classes of PFAS.

| Electronics | Manufacturing aids, heat transfer fluids, protective coatings. | Plausible, given the properties of perfluorocarbons. |

Development of Remediation Technologies for this compound Contamination

No remediation technologies have been specifically developed or tested for this compound due to the lack of identified contamination sites. However, research into the remediation of other persistent PFAS provides a basis for evaluating potential strategies. The effectiveness of these technologies would depend on the physicochemical properties of this compound, such as its non-ionic nature, low water solubility, and high chemical stability.

Potential Remediation Technologies:

Granular Activated Carbon (GAC): GAC is a widely used technology for removing long-chain PFAS like PFOA and PFOS from water. Its effectiveness relies on adsorption, which is generally more efficient for hydrophobic and long-chain compounds. The high hydrophobicity of this compound suggests GAC could be effective, but its performance against non-ionic, cyclic PFAS is not well-documented.

Ion Exchange (IX) Resins: IX resins are highly effective for anionic PFAS but would be ineffective for the neutral this compound molecule.

Reverse Osmosis (RO): RO is a size-exclusion technology that can effectively remove a wide range of PFAS, including this compound, from water. However, it produces a concentrated waste stream that requires further treatment or disposal.

Destructive Technologies: Given its extreme persistence, destructive technologies are necessary for complete mineralization.

Incineration: High-temperature incineration (typically >1000°C) is a proven method for destroying PFAS, though concerns remain about the formation of products of incomplete combustion.

Supercritical Water Oxidation (SCWO): This technology uses water above its critical point as a solvent to break down organic compounds, and has shown high destruction efficiency for PFOA and PFOS. It would likely be effective for this compound.

Electrochemical Oxidation and Plasmolysis: These are emerging technologies that use electrical energy to generate highly reactive species that can break the C-F bond. They have shown promise for other PFAS and could be applicable here.

Summary of Potential Remediation Technologies for Perfluorinated Compounds

Technology Mechanism Effectiveness for PFOA/PFOS Potential Applicability to this compound
Granular Activated Carbon (GAC) Adsorption High for long-chain, less for short-chain Potentially high due to hydrophobicity, but requires testing.
Ion Exchange (IX) Resins Ion Exchange High for anionic PFAS Not applicable (neutral molecule).
Reverse Osmosis (RO) Size Exclusion High for all PFAS High, but creates a concentrate stream.
Incineration Thermal Destruction High (at sufficient temperature) High, considered a final destruction method.

| Supercritical Water Oxidation | Chemical Oxidation | High | High, likely to achieve mineralization. |

Regulatory and Academic Paradigms for Perfluorinated Compound Management

The management of PFAS is rapidly evolving from a compound-by-compound approach to a class-based or grouping strategy. This shift is driven by the sheer number of PFAS in existence and the impracticality of conducting detailed risk assessments for each one. This compound, as a data-poor substance, falls squarely into the category of compounds that would be managed under such broader paradigms.

Regulatory Paradigms:

Class-Based Regulation: Jurisdictions like the European Union are moving towards restricting PFAS as a class in various applications (e.g., firefighting foams, food contact materials). This approach assumes that if a substance meets the structural definition of a PFAS, it should be considered for restriction based on the "essential use" principle, thereby avoiding regrettable substitution where one hazardous PFAS is replaced by another, lesser-known one.

Persistence as a Primary Criterion: Regulators are increasingly recognizing extreme persistence as a standalone hazard. Under frameworks like the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), substances that are very persistent and very bioaccumulative (vPvB) or persistent, bioaccumulative, and toxic (PBT) are subject to stringent controls. The confirmed persistence of this compound would make it a candidate for such evaluation. waterandwastewater.com

Total Organic Fluorine (TOF) / Adsorbable Organic Fluorine (AOF) Monitoring: Instead of measuring individual compounds, some regulatory and monitoring frameworks are incorporating methods that measure the total amount of fluorine bound to organic compounds in a sample (e.g., wastewater). norden.org This provides a measure of the total PFAS load, capturing known and unknown substances, and can be used as a screening tool to trigger further investigation or treatment requirements.

Academic Paradigms:

Grouping and Read-Across: Researchers are developing methods to group PFAS based on chemical structure, physicochemical properties, and toxicological mechanisms. This allows for "read-across," where data from a well-studied compound can be used to predict the properties and potential hazards of a similar, data-poor compound. This compound could be grouped with other perfluorinated alicyclic hydrocarbons for such an assessment.

The management of this compound will inevitably be guided by these broader paradigms. Its status as a highly persistent, fully fluorinated compound places it within the scope of increasing regulatory and scientific scrutiny applied to the entire PFAS class.

Chromatographic and Spectrometric Techniques

Chromatography coupled with mass spectrometry is a cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS). While methods are well-established for legacy compounds like PFOA and PFOS, analyzing non-polar, high-molecular-weight PFCs such as this compound requires specific methodological considerations.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely used for the determination of various PFAS. nih.gov For compounds like this compound, method development involves overcoming challenges related to its non-polar nature and high degree of fluorination.

The typical LC-MS/MS setup for PFAS analysis utilizes a reversed-phase column (e.g., C18) for separation. diva-portal.org However, the extreme hydrophobicity of this compound may require specialized columns or mobile phase compositions to achieve adequate retention and separation. The choice of ion source, typically electrospray ionization (ESI) operated in negative ion mode, is crucial for generating ions from perfluorinated compounds. diva-portal.orgnih.gov Triple quadrupole mass spectrometers are frequently used due to their high sensitivity and selectivity, operating in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions. nih.gov While many methods focus on ionic PFAS, the principles can be adapted for neutral compounds, although ionization efficiency may be a limiting factor. The development of methods for a broad range of legacy and emerging PFAS, including fluorinated alternatives, provides a foundation for analyzing complex PFCs. researchgate.net

Gas chromatography is an effective technique for analyzing volatile and semi-volatile PFCs. nih.gov Given its boiling point of 212-218 °C, this compound is amenable to GC analysis. GC-based methods offer high separation efficiency, which is particularly advantageous for resolving isomers of complex molecules. nih.gov

Methodologies often involve sample introduction via thermal desorption, followed by separation on a capillary column. nih.gov Mass spectrometry is the most common detector, with electron impact (EI) or chemical ionization (CI) being used. nih.gov For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. hpst.cz The added selectivity of MS/MS reduces or eliminates interfering responses from the sample matrix. hpst.cz

Below is a table summarizing typical parameters used in GC-MS analysis for volatile perfluorocarbons.

ParameterConditionReference
ColumnVF-624MS (30m x 0.25mm, 1.4 µm film) nih.gov
Carrier GasHelium at 1.2 mL/min nih.gov
Injection ModeSplitless (1 min) nih.gov
Inlet Temperature150°C nih.gov
Oven Program35°C (2 min), then 5°C/min to 150°C, then 25°C/min to 280°C (5 min) nih.gov
Transfer Line Temp280°C nih.gov
Ionization ModeElectron Impact (EI), Negative/Positive Chemical Ionization (NCI/PCI) nih.govnih.gov

High-resolution mass spectrometry (HRMS) has become an indispensable tool for identifying and characterizing both known and previously unknown PFAS in various samples. nih.govchromatographyonline.com Unlike triple quadrupole instruments that target specific analytes, HRMS instruments like time-of-flight (TOF) and Orbitrap acquire full-scan mass spectra with high mass accuracy. This allows for the determination of elemental compositions for detected ions, which is a powerful capability for identifying novel compounds. nih.gov

Perfluorinated compounds are particularly well-suited for HRMS-based non-targeted analysis due to their characteristic negative mass defect. nih.gov This unique feature helps in distinguishing them from naturally occurring organic molecules in complex datasets. HRMS can be combined with liquid or gas chromatography to provide comprehensive screening. The ability to retroactively analyze data for newly identified compounds without re-running samples is a significant advantage of this approach. nih.gov For non-polar PFCs, which often lack a molecular ion in their mass spectra, the high resolution and accurate mass measurements of fragment ions provided by HRMS are critical for structural elucidation and confident identification. nih.gov

Electrochemical Sensing and Ion-Selective Electrode Research

The highly non-polar and non-coordinating nature of fluorous phases, such as this compound, has been exploited in the field of electrochemical sensors, particularly for the development of highly selective ion-selective electrodes (ISEs).

This compound has been successfully used as a membrane matrix for ion-selective electrodes. nih.gov Fluorous phases are the least polar and polarizable condensed phases known, a property that significantly enhances the selectivity of chemical sensors. nih.gov When used as an ISE membrane, the fluorous matrix poorly solvates interfering ions, leading to a much wider selectivity range compared to conventional polymer membranes. nih.gov

A typical fluorous sensing membrane is composed of the this compound matrix, a specific ionophore designed to be soluble in the fluorous phase (a "fluorophilic" ionophore), and ionic sites. nih.gov Research has demonstrated that these electrodes exhibit Nernstian responses over a wide range of concentrations for target ions like Ag+. nih.gov The unique properties of the fluorous matrix also make the sensors both hydrophobic and lipophobic, which can improve their resistance to biofouling when used in biological samples. acs.orgnih.gov

A key area of research for this compound-based ISEs is the optimization of their selectivity and detection limits. The selectivity of an ISE is its ability to respond to a primary ion in the presence of interfering ions, quantified by the selectivity coefficient (K pot). libretexts.org Smaller values indicate greater selectivity for the primary ion over the interfering ion. libretexts.org

The use of fluorous membranes has led to ISEs with exceptionally high selectivities. nih.gov For example, a pH electrode using a fluorous membrane was found to be more selective than traditional glass electrodes. nih.gov Similarly, silver-selective electrodes based on a this compound matrix demonstrated much higher selectivities over interfering ions like potassium, lead, and copper compared to previously reported Ag+ ISEs. nih.gov By optimizing the membrane composition, including the ionophore and matrix, researchers have achieved remarkably low detection limits, reaching into the parts-per-trillion (ppt) range for silver ions (4.1 ppt) and the sub-ppb level for perfluorinated surfactants like PFOA (0.070 ppb). nih.govresearchgate.netumn.edu

The table below presents potentiometric selectivity coefficients for ISEs utilizing fluorous membranes, illustrating their high selectivity for primary ions over various interfering ions.

Primary IonInterfering Ion (J)Selectivity Coefficient (log Kpot)Reference
Ag+K+-11.6 nih.gov
Ag+Pb2+-10.2 nih.gov
Ag+Cu2+-13.0 nih.gov
Ag+Cd2+-13.2 nih.gov
H+K+-11.6 acs.orgnih.gov
H+Na+-12.4 acs.orgnih.gov
H+Ca2+< -10.2 acs.orgnih.gov
Cl-OH--3.03 nih.gov

Theoretical and Computational Chemistry Studies of Perfluoroperhydrophenanthrene

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations are fundamental to molecular modeling, which seeks to simulate and predict the behavior of molecules.

The electronic structure of Perfluoroperhydrophenanthrene dictates its fundamental chemical properties. Computational methods such as Density Functional Theory (DFT) are utilized to model this structure and explore its various possible three-dimensional arrangements, or conformations.

Electronic Structure: The replacement of all hydrogen atoms with fluorine in the perhydrophenanthrene framework dramatically alters the electronic landscape of the molecule. The high electronegativity of fluorine atoms leads to a significant withdrawal of electron density from the carbon skeleton, resulting in exceptionally strong C-F bonds. Quantum chemical calculations can quantify this effect by computing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability; a large gap, as is expected for this compound, signifies low reactivity and high stability.

Conformational Preferences: The fused ring system of this compound allows for a multitude of stereoisomers and conformers. The saturated nature of the rings means they are not planar, and the bulky, highly repulsive fluorine atoms create significant steric strain. Computational studies are essential for determining the most stable conformations by calculating the relative energies of different spatial arrangements. These studies analyze the complex interplay of steric repulsion between fluorine atoms and other non-covalent interactions that dictate the molecule's preferred shape. Understanding these preferences is crucial as the specific conformation can influence the material's bulk physical properties.

Below is a representative table illustrating the type of data generated from DFT calculations to compare the stability of two hypothetical conformers of this compound.

PropertyConformer A (e.g., Chair-Chair-Chair)Conformer B (e.g., Chair-Twist-Boat)Methodology
Relative Energy (kcal/mol)0.00+4.5DFT (B3LYP/6-311+G(d,p))
Dipole Moment (Debye)0.151.20DFT (B3LYP/6-311+G(d,p))
HOMO Energy (eV)-12.5-12.2DFT (B3LYP/6-311+G(d,p))
LUMO Energy (eV)+1.5+1.3DFT (B3LYP/6-311+G(d,p))

Computational chemistry is a key tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this is particularly relevant for understanding its synthesis, which typically involves the exhaustive fluorination of a hydrocarbon precursor like perhydrophenanthrene.

Theoretical investigations can model potential reaction pathways, such as those involved in the Fowler process using cobalt(III) fluoride (B91410) or other catalytic systems. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of the reaction. This allows for the determination of activation energy barriers, which are crucial for predicting reaction rates and identifying the most plausible mechanism. For instance, DFT calculations can help clarify the role of a catalyst by showing how it lowers the activation energy, thereby increasing the efficiency and selectivity of the fluorination process.

The following table provides a hypothetical comparison of calculated energy barriers for a key fluorination step, illustrating how computational studies can assess the efficacy of a catalyst.

Reaction PathwayCalculated Activation Energy (kcal/mol)Computational MethodSignificance
Uncatalyzed C-H to C-F conversion45.7DFTHigh energy barrier suggests a slow, inefficient reaction.
Cobalt(III) Fluoride-Catalyzed Pathway22.1DFTSignificantly lower barrier indicates the catalytic route is much more favorable.

Spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict various types of spectra, which aids in the interpretation of experimental data and structural confirmation. For this compound, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an especially powerful analytical tool.

Due to the presence of 24 fluorine atoms in magnetically distinct environments, the experimental ¹⁹F NMR spectrum of this compound can be very complex. Quantum chemical methods can predict the ¹⁹F NMR chemical shifts for each fluorine atom in a given molecular structure. By comparing the calculated spectrum with the experimental one, researchers can confirm the compound's structure and identify the specific mixture of isomers present. Time-dependent DFT (TDDFT) can also be used to predict electronic absorption spectra (UV-Vis), providing insights into the molecule's electronic transitions.

This table illustrates how theoretical predictions are compared with experimental data to validate molecular structures.

Fluorine Atom PositionPredicted ¹⁹F Chemical Shift (ppm)Experimental ¹⁹F Chemical Shift (ppm)Deviation (%)
F-1a (axial)-118.5-119.20.59%
F-1e (equatorial)-125.0-125.80.64%
F-4a (axial)-130.2-131.00.61%

Molecular Dynamics Simulations

While quantum mechanics focuses on the electronic structure of individual molecules, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD is a powerful tool for understanding the macroscopic properties of materials based on their microscopic behavior.

MD simulations model how this compound molecules interact with each other and with surrounding solvent molecules. These simulations rely on a "force field," a set of parameters that defines the potential energy of the system based on the positions of its atoms.

By simulating a system containing many C₁₄F₂₄ molecules, researchers can study bulk properties like density and viscosity. The simulations provide detailed information about intermolecular forces, which are dominated by weak van der Waals interactions for perfluorocarbons. Due to its perfluorinated nature, the molecule is highly hydrophobic and lipophobic. MD simulations can explore its behavior in various solvents, predicting its solubility and tendency to phase-separate. Techniques like calculating the radial distribution function can reveal how solvent molecules arrange themselves around a this compound molecule, providing a microscopic picture of solvation.

The behavior of molecules at interfaces—the boundary between two different phases (e.g., liquid-gas or liquid-solid)—is critical for many applications, such as in heat transfer fluids or lubricants. MD simulations are ideally suited to investigate these interfacial phenomena at the molecular level.

For this compound, simulations can model the liquid-vapor interface to calculate properties like surface tension. They can also simulate the interaction of the fluid with a solid surface to understand wetting behavior and frictional forces. These computational studies can predict transport properties such as thermal conductivity and diffusivity, which are vital for assessing the performance of this compound as a heat transfer agent. Such simulations provide a molecular-level understanding of how energy and momentum are transferred within the fluid and across interfaces.

The table below summarizes key transport properties of this compound that can be investigated using MD simulations.

PropertyDescriptionRelevance
Self-DiffusivityThe rate at which molecules move within the bulk liquid.Influences mass transport and mixing characteristics.
Thermal ConductivityThe ability of the material to conduct heat.A critical parameter for applications as a heat transfer fluid.
Shear ViscosityThe fluid's resistance to flow under shear stress.Important for lubrication and fluid dynamics applications.
Surface TensionThe energy required to increase the surface area of a liquid.Determines wetting properties and behavior in multiphase systems.

Development of Novel Computational Methodologies

The immense structural complexity and chemical stability of perfluorocarbons (PFCs) like this compound present significant challenges to traditional experimental analysis. Consequently, theoretical and computational chemistry have become indispensable tools for elucidating their properties and predicting their behavior. The development of novel computational methodologies, particularly in the realms of machine learning and quantum chemistry, is paving the way for a deeper understanding of these intricate molecules. These advanced approaches allow for the rapid screening of properties and the detailed investigation of complex phenomena such as chirality, which are difficult to probe experimentally.

Application of Machine Learning Approaches in Perfluorocarbon Research

The field of per- and polyfluoroalkyl substances (PFAS), which includes perfluorocarbons, is characterized by a vast number of compounds, estimated to be in the tens of thousands. digitellinc.com Experimentally determining the physicochemical properties for each of these substances is a prohibitively expensive and time-consuming endeavor. digitellinc.com Machine learning (ML) has emerged as a powerful computational strategy to bridge this significant data gap by developing predictive models from existing data. digitellinc.comnih.govepa.gov

ML algorithms, including Random Forest, Least Absolute Shrinkage and Selection Operator Regression, and Feed-forward Neural Networks, are being employed to predict a wide range of properties for fluorinated molecules. chemrxiv.org These models can be trained on large datasets, with some studies utilizing databases of approximately 80,000 PFAS and other fluorinated compounds, to forecast environmentally relevant parameters such as solubility and partitioning coefficients. digitellinc.com A key advantage of these data-driven approaches is their efficiency; once trained, an ML model can predict the property of a new compound in seconds, requiring only information about the chemical connectivity rather than a computationally intensive quantum mechanical calculation. chemrxiv.org

Specific applications of machine learning in perfluorocarbon research have demonstrated considerable success. For instance, ML models have been developed to predict carbon-fluorine (C–F) bond dissociation energies with high accuracy (deviations less than 0.70 kcal/mol), which is crucial for understanding the stability and degradation pathways of these persistent compounds. chemrxiv.org Other models have successfully predicted the toxicokinetic half-lives of PFAS in various species with an accuracy of 86.1%, classifying them into broad categories ranging from hours to years. nih.govnih.gov Geospatial neural networks have even been created to predict PFAS concentrations in the environment with up to 90% accuracy compared to real-world data by integrating geographical information with data on industrial activity and soil composition. xylem.com These approaches not only accelerate data generation but also help in prioritizing substances for further experimental study and in developing novel remediation technologies. digitellinc.com

Table 1: Applications of Machine Learning in Perfluorocarbon Research
Application AreaMachine Learning Algorithm(s)Predicted PropertyReported Accuracy/PerformanceReference
Environmental FateNeural NetworksSolubility, Partitioning CoefficientsTrained on ~80,000 fluorinated molecules digitellinc.com
Chemical DegradationRandom Forest, LASSO, Neural NetworksC–F Bond Dissociation EnergiesDeviations < 0.70 kcal/mol chemrxiv.org
ToxicokineticsRandom ForestIn vivo Half-life (t½)86.1% classification accuracy nih.govnih.gov
Environmental MonitoringGeospatial Neural NetworkPFAS Concentration Levels~90% accuracy with real-world data xylem.com
Molecular SimulationsVarious ML TechniquesCalibration of Lennard-Jones parameters for Force FieldsEssential for accurate property prediction in simulations nd.edu

Theoretical Frameworks for Chirality and Optical Activity Prediction

Chirality is a fundamental geometric property of molecules that lack an internal plane of symmetry, resulting in non-superimposable mirror images known as enantiomers. For a complex, non-planar polycyclic structure like this compound, the substitution of all hydrogen atoms with fluorine on the saturated phenanthrene (B1679779) core creates multiple stereogenic centers. This results in a large number of possible stereoisomers, each potentially exhibiting unique biological and physical properties. The property of a chiral compound to rotate the plane of polarized light is known as optical activity, a key characteristic that distinguishes enantiomers. libretexts.org

Predicting the chiroptical properties of molecules like this compound is a significant challenge that is addressed through advanced quantum chemical methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most powerful and widely used theoretical frameworks for this purpose. acs.orgmdpi.com These methods allow for the calculation of electronic circular dichroism (CD) and optical rotatory dispersion (ORD) spectra, which are the experimental measures of optical activity.

The computational workflow to predict chirality and optical activity typically involves several steps:

Conformational Search: The first step is to identify the stable three-dimensional structures (conformers) of the molecule. For a flexible molecule with many stereoisomers, this is a critical and complex task.

Geometry Optimization: The geometry of each stable conformer is optimized using DFT to find its lowest energy state on the potential energy surface. acs.org

Calculation of Chiroptical Properties: Using the optimized geometries, TD-DFT calculations are performed to simulate the CD and ORD spectra. These calculations provide the sign and magnitude of the optical rotation at different wavelengths of light. mdpi.com

Spectral Averaging: The final predicted spectrum is often a Boltzmann-weighted average of the spectra of all significant conformers, accounting for their relative populations at a given temperature.

The consistency between calculated and experimental absorption and CD spectra can confirm the reliability of the theoretical predictions. mdpi.com For fluorinated compounds, these theoretical frameworks are crucial for understanding how the presence of highly electronegative fluorine atoms influences the electronic structure and, consequently, the chiroptical response. rsc.org While direct computational studies on the optical activity of this compound are not widely published, the established theoretical frameworks provide the essential tools to investigate its complex stereochemistry and distinguish between its numerous potential isomers, a task that would be exceedingly difficult to achieve by experimental means alone.

Table 2: Theoretical Workflow for Optical Activity Prediction
StepDescriptionComputational Method(s)Output
1Identification of all possible stereoisomers and their stable conformers.Molecular Mechanics, Stochastic Search AlgorithmsA set of low-energy 3D structures.
2Optimization of the molecular geometry for each conformer to find the minimum energy structure.Density Functional Theory (DFT)Optimized 3D coordinates and relative energies of conformers.
3Calculation of the molecule's response to circularly polarized light.Time-Dependent Density Functional Theory (TD-DFT)Simulated Electronic Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectra.
4Averaging the calculated spectra of individual conformers based on their thermodynamic stability.Boltzmann StatisticsA final, thermally-averaged theoretical spectrum for comparison with experimental data.

Industrial Research and Development Applications of Perfluoroperhydrophenanthrene

Advanced Materials Science and Engineering Fluids

The exceptional properties of perfluoroperhydrophenanthrene make it a candidate for investigation as a high-performance engineering fluid in materials science. smolecule.com Its resistance to thermal and chemical degradation allows for its potential use in demanding environments where conventional fluids may fail. cymitquimica.comsmolecule.com

Perfluorinated compounds, as a class, are known for their excellent lubricating properties, which are attributed to their high thermal stability and chemical inertness. newtechlubes.com Research in lubricant technology is exploring the use of such materials to reduce friction and wear in machinery, particularly under extreme operating conditions. newtechlubes.com Perfluoropolyethers (PFPEs), for example, are utilized in demanding aerospace applications due to their ability to maintain lubricity over a broad temperature range and their non-flammable nature. engineering.com

The strong carbon-fluorine bonds in perfluorinated substances like this compound contribute to their exceptional stability and resistance to degradation, making them suitable for applications in aggressive chemical environments. mdpi.com While specific tribological data for this compound is not extensively detailed in publicly available research, its properties align with those of high-performance fluorinated lubricants. These lubricants are valued for their ability to provide consistent performance across a wide range of temperatures and their chemical inertness, which contributes to the longevity of the lubricating film and reduces maintenance requirements. newtechlubes.com

Table 1: General Properties of Fluorinated Lubricants Relevant to Tribological Performance

Property Description Implication for Lubrication
High Thermal Stability Resistant to breakdown at high temperatures. Can be used in high-performance engines and machinery operating under extreme heat. newtechlubes.com
Chemical Inertness Does not readily react with other substances. Prevents lubricant degradation from chemical attack and ensures longevity of the lubricating film. newtechlubes.com
Low Coefficient of Friction Inherently "slippery" nature reduces friction between moving parts. Enhances machinery efficiency and reduces wear and tear on components. newtechlubes.com
Wide Operating Temperature Range Maintains lubricating properties at both very low and very high temperatures. Suitable for applications with significant temperature fluctuations, such as in the aerospace industry. engineering.com

Perfluorinated fluids are widely investigated and used as heat transfer fluids in industries such as semiconductor manufacturing, where precise temperature control is critical. stargetfluoro.comsemiconductors.org Their high boiling points, low pour points, and non-flammability make them suitable for a wide operational range. semiconductors.org this compound's properties, such as its high boiling point of 215°C and thermal stability, suggest its potential as a heat transfer fluid in systems requiring high-temperature operation. smolecule.comf2chemicals.com

The effectiveness of a heat transfer fluid is determined by its thermal properties. For this compound, these properties indicate a capacity for efficient heat transfer in demanding applications. System optimization in heat transfer applications involves selecting fluids that not only have good thermal properties but are also compatible with system materials and offer long service life, characteristics typical of perfluorinated fluids. fragol.com

Table 2: Thermal and Physical Properties of this compound

Property Value
Boiling Point 215 °C f2chemicals.com
Melting Point -31 °C f2chemicals.com
Density 2.03 g/ml f2chemicals.com
Heat of Vaporization 68 kJ/kg f2chemicals.com
Specific Heat 1.07 kJ/kg/K f2chemicals.com
Flash Point None lookchem.com

The inherent non-flammability of this compound makes it a substance of interest in the context of fire safety. smolecule.com Per- and polyfluoroalkyl substances (PFAS) have historically been used in fire suppression systems, particularly in aqueous film-forming foams (AFFF) for extinguishing flammable liquid fires. thermalrs.com However, due to environmental concerns, there is a significant shift away from many PFAS-containing fire suppression agents. fireline.com

While there is limited specific information on the use of this compound as an additive in fire retardant formulations, its non-combustible nature is a key characteristic. lookchem.com Research into fire safety materials often seeks compounds that can be incorporated into polymers or other materials to reduce their flammability. The high stability and non-flammability of this compound suggest its potential as a component in such research, although its primary application in this field may be as a fire extinguishing agent itself, similar to other perfluorocarbons used in clean agent systems.

Chemical Processing and Catalysis Research

In the realm of chemical synthesis and catalysis, the unique solvent properties of perfluorinated compounds are being explored to enhance reaction efficiency and product purification.

Fluorous biphasic catalysis is a technique that leverages the temperature-dependent miscibility of fluorous solvents with common organic solvents to facilitate catalyst recovery and reuse. acs.orgacs.org In this system, a catalyst is modified with perfluorinated "ponytails," making it highly soluble in a fluorous solvent, such as a perfluorocarbon, but poorly soluble in a standard organic solvent at room temperature. acs.orgtaylorfrancis.com

The reaction mixture forms two phases at room temperature, with the fluorous catalyst residing in the fluorous phase and the reactants in the organic phase. tcichemicals.com Upon heating, the two phases can become miscible, allowing the reaction to proceed in a homogeneous solution. taylorfrancis.comtcichemicals.com After the reaction is complete, cooling the mixture causes the phases to separate again, allowing for the straightforward removal of the product-containing organic phase, while the catalyst remains in the fluorous phase for subsequent reuse. taylorfrancis.comtcichemicals.com this compound, with its perfluorinated structure, is a suitable candidate for use as the fluorous solvent in such systems.

Table 3: Principles of Fluorous Biphasic Catalysis

Stage Description
Initial State (Room Temperature) Two immiscible phases: an organic phase with reactants and a fluorous phase with the catalyst. taylorfrancis.comtcichemicals.com
Reaction State (Elevated Temperature) The two phases become miscible, forming a single homogeneous phase where the reaction occurs. taylorfrancis.comtcichemicals.com
Separation State (Cooled to Room Temperature) The phases separate again. The product is in the organic phase, and the catalyst is in the fluorous phase. taylorfrancis.comtcichemicals.com
Catalyst Recycling The fluorous phase containing the catalyst can be easily separated and reused for subsequent reactions. taylorfrancis.com

The distinct properties of perfluorinated solvents make them valuable in various organic synthesis applications beyond catalysis. taylorfrancis.com Their immiscibility with many common organic solvents allows for the creation of biphasic reaction systems that can aid in product separation. taylorfrancis.com

This compound has demonstrated utility as a high-boiling-point solvent in fluorination reactions, such as Halex reactions. smolecule.com In these applications, it can replace a significant volume of conventional solvents, leading to improved process control and unique selectivity. smolecule.com Furthermore, perfluoro(tetradecahydrophenanthrene) is used as a solvent in the preparation of certain copolymers through emulsion polymerization. cymitquimica.comlookchem.comchemicalbook.com Its chemical inertness and thermal stability enable its use in reactions that require elevated temperatures while ensuring the solvent does not interfere with the reaction chemistry. smolecule.com

Engagement in Emerging Industrial Sectors

This compound, a highly fluorinated compound, is the subject of ongoing research and development across various high-technology sectors. Its unique combination of chemical inertness, thermal stability, and specific physical properties makes it a candidate for specialized applications. This section explores its emerging roles in energy storage and advanced optical materials.

Research and Development in Fuel Cell and Battery Technologies

The investigation into this compound for energy applications is situated within the broader context of research on perfluorinated compounds in fuel cells and batteries. While direct, large-scale industrial use of this compound in these areas is not yet widely established, its properties align with the material requirements for components in these technologies.

In the realm of Proton-Exchange Membrane Fuel Cells (PEMFCs) , perfluorosulfonic acid (PFSA) polymers are standard materials for the proton-conducting membrane, a critical component for cell performance. nih.govwikipedia.org These perfluorinated membranes offer high proton conductivity and chemical stability under the harsh operating conditions of a fuel cell. researchgate.net Research in this field is focused on developing new membrane materials, including modifications of existing fluoropolymers, to enhance durability and performance, particularly at higher temperatures and lower humidity. nih.govfrontiersin.org The chemical stability inherent to the perfluorocarbon structure of this compound suggests its potential as a base structure or additive for new membrane technologies, although specific research on its use for this purpose is not extensively documented.

In battery technologies , particularly lithium-ion batteries, fluorinated substances are investigated for several roles. They are explored as nonflammable solvents or co-solvents in electrolytes to improve safety by reducing the flammability of traditional carbonate-based electrolytes. nih.gov The high thermal and chemical stability of perfluorinated compounds can contribute to a safer battery, a critical factor in applications such as electric vehicles.

Furthermore, fluorinated compounds are used as electrolyte additives to enhance battery performance. ucl.ac.ukresearchgate.netnih.gov These additives can help form a stable solid-electrolyte interphase (SEI) on the anode surface, which is crucial for the long-term cycling stability of lithium-ion batteries. google.com Given its properties of high stability and non-flammability, this compound is a plausible candidate for research into new, safer electrolyte formulations. Additionally, the use of dielectric fluids, including fluorinated liquids, for immersion cooling of battery cells is an active area of research to manage heat during fast charging and prevent thermal runaway. exoes.comenea.it

Design of Optical Materials for Advanced Applications

The application of this compound in the design of advanced optical materials is more specifically documented, particularly in the field of high-resolution microscopy. Its distinct optical properties make it a valuable tool for enhancing imaging quality.

One of the primary applications is its use as a mounting and clearing agent in microscopy. smolecule.com When imaging biological tissues, such as plant leaves, a significant challenge is the scattering of light caused by the mismatch in refractive indices between air, water, and the cellular components. smolecule.com this compound has a refractive index that closely matches that of plant tissues, which significantly reduces light scattering. smolecule.com This reduction in scattering allows for deeper light penetration and results in sharper, higher-contrast images of internal structures. smolecule.com

Comparative studies have shown that this compound can outperform other imaging agents like perfluorodecalin (B110024) in enhancing image clarity at greater depths within the tissue. smolecule.com Its lower viscosity and surface tension also facilitate better infiltration into the tissue, ensuring more uniform optical properties across the specimen. smolecule.com The chemical inertness of this compound is an additional advantage, as it does not interact with or alter the biological sample, preserving its integrity for live imaging. smolecule.com

The table below presents a comparison of the physical properties of this compound and Perfluorodecalin relevant to their application in optical imaging.

PropertyThis compoundPerfluorodecalin
Molecular Formula C₁₄F₂₄C₁₀F₁₈
Boiling Point 215 °C142 °C
Density 2.03 g/mL1.94 g/mL
Refractive Index 1.33481.3145
Viscosity 28.4 mPa·s5.1 mPa·s
Surface Tension 19 mN/m16 mN/m

Patent Landscape and Intellectual Property Analysis for Perfluoroperhydrophenanthrene

Methodologies for Patent Analysis in Chemical Sciences

The analysis of chemical patents is a complex undertaking that requires specialized methodologies to extract meaningful insights from dense and technical documents. nih.govpatentpc.com These methods are crucial for understanding innovation trends, identifying prior art, and making strategic decisions in research and development.

Bibliometric analysis of patents involves the statistical examination of patent data to reveal patterns and trends in technological innovation. sciencenet.cnoup.comresearchgate.net This methodology is analogous to its application in scientific literature, using metrics such as the number of patent filings over time, geographic distribution of inventions, and citation analysis to gauge the impact and trajectory of a technology. sciencenet.cn For chemical patents, this can involve tracking the frequency of specific compound classes or reaction types appearing in patent documents.

Textual analysis, on the other hand, focuses on the content of the patent documents themselves. mdpi.comacs.org This involves the use of natural language processing (NLP) and text mining techniques to automatically extract key information. nih.govmdpi.com For chemical patents, this is particularly challenging due to the complex nomenclature, the presence of chemical structures, and the often-legalistic language used. nih.govmedium.com Advanced tools like ChemDataExtractor can be used to identify and classify chemical terms, such as reactants, reaction conditions, and products, from the text. mdpi.com This allows for a deeper understanding of the patented invention without manual expert curation, which can be time-consuming and expensive. nih.govoup.com The goal is to identify not just the mention of a chemical compound, but also its role and relevance within the patented invention. oup.com

The combination of bibliometric and textual analysis provides a comprehensive overview of the patent landscape, enabling researchers and companies to monitor competitor activities, identify areas of innovation, and discover potential white spaces for new research.

To address the complexities of chemical patent language, ontologies are increasingly being applied for more structured and semantically rich information extraction. ontochem.comceur-ws.orgutwente.nl An ontology is a formal representation of knowledge within a specific domain, defining concepts, their properties, and the relationships between them. In the context of chemical patents, an ontology can define concepts like "chemical compound," "reaction," "catalyst," and "yield," along with their various sub-classes and relationships.

Ontology-based systems, such as OCMiner, utilize a specialized chemical ontology to recognize and extract a wide range of chemical entities from patent texts, including formulas, compound names, and abbreviations. ontochem.com This approach allows for concept mapping, which transforms unstructured text into structured data that can be more easily indexed, searched, and analyzed. ontochem.com For example, an ontology can help a system understand that "particle diameter" is a quality of an "inorganic material" and extract the corresponding value and units from the text. ceur-ws.orgutwente.nl This is particularly useful for standardizing information and for restoring missing information from the text, such as inferring that "particles of 100 nm" refers to the particle diameter. ceur-ws.orgutwente.nl

The use of ontologies significantly enhances the precision and recall of information extraction from chemical patents, enabling more sophisticated analyses and a deeper understanding of the technological landscape. ontochem.com

Trends in Perfluoroperhydrophenanthrene-Related Patents

An analysis of the patent landscape for this compound reveals its application across several distinct technological domains. The patenting activity suggests a sustained interest in leveraging the unique properties of this compound, such as its chemical inertness, high density, and gas-dissolving capabilities.

Patents mentioning this compound are found in several key areas, most notably in the medical and cosmetics industries.

Ophthalmology: A significant number of patents relate to the use of this compound, often under the trade name Vitreon, as a vitreous substitute in complex vitreoretinal surgeries. thegoodscentscompany.comperflavory.com Its high specific gravity makes it effective for the management of giant retinal tears and for reattaching the retina. thegoodscentscompany.comperflavory.com

Cosmetics: this compound is cited in patents for dermal rejuvenation compositions. justia.com It is often included in mixtures of perfluorocarbons in cosmeceutical formulations, such as emulsions and aerosol sprays, aimed at treating damaged skin, reducing wrinkles, and increasing skin moisturization. justia.com Its role is often linked to oxygen delivery to the skin. justia.com

Emulsions for Gas Transport: Patents describe the use of perfluorocarbons, including this compound, in emulsions designed for gas transport in medical applications. google.com These emulsions are investigated for their potential use in treating hypoxia. google.com

Tracing and Tagging: The broader class of perfluorocarbons is used in tracer applications, and while not specific to this compound in the documents found, this represents a potential application domain. google.com

Industrial Applications: this compound is used as a solvent in the preparation of certain copolymers. chemicalbook.com Its properties also make it suitable for use as a heat transfer fluid, in lubricants, and for testing in the electronics industry. smolecule.com

The following interactive data table summarizes the patented application domains for this compound.

Application Domain Specific Use Described in Patents Key Properties Leveraged
OphthalmologyVitreous substitute in retinal surgery thegoodscentscompany.comperflavory.comHigh specific gravity, immiscibility with water
CosmeticsDermal rejuvenation, oxygen delivery justia.comGas-dissolving capacity, chemical inertness
Medical EmulsionsGas transport for treating hypoxia google.comHigh solubility for oxygen and carbon dioxide
Industrial SolventPreparation of copolymers chemicalbook.comChemical inertness, high boiling point
ElectronicsHeat transfer and testing fluid smolecule.comThermal stability, dielectric properties

The analysis of patent data points towards several emerging technologies and potential research gaps related to this compound.

Emerging Technologies:

Advanced Drug Delivery Systems: While its use in ophthalmology is established, there is an emerging interest in exploring this compound for broader pharmaceutical applications, particularly in drug delivery systems. Its ability to form stable emulsions and its biocompatibility could be leveraged to create novel delivery vehicles for therapeutic agents.

Enhanced Imaging and Microscopy: The use of this compound as a mounting medium in advanced microscopy techniques to improve imaging quality is a notable emerging application. This includes its use in confocal and Stimulated Raman Scattering (SRS) microscopy. Furthermore, its fluorine content allows for direct imaging using fluorine-19 Magnetic Resonance Imaging (¹⁹F-MRI).

"Green" Chemical Applications: The broader chemical industry is seeing a push towards more sustainable and "green" technologies. chemicalindustryjournal.co.uk While not yet a dominant trend in patents for this compound, future innovation may focus on more environmentally friendly synthesis methods or its use in sustainable technologies.

Research Gaps:

Multifunctional Formulations: While patents exist for its use in cosmetics, there is a gap in the development of multifunctional formulations that combine its oxygen-carrying capabilities with other active ingredients for synergistic effects.

Biomedical Applications Beyond Ophthalmology: Despite its biocompatibility, the patent landscape for this compound in other biomedical applications, such as temporary blood substitutes or in liquid ventilation, appears less developed compared to other perfluorocarbons.

Sustainable Production and Recycling: There is a noticeable lack of patents focusing on sustainable manufacturing processes for this compound or methods for its recovery and recycling after use, which is a growing concern for per- and polyfluoroalkyl substances (PFAS) in general.

The following table highlights these emerging areas and research gaps.

Category Specific Area Potential for Future Innovation
Emerging TechnologyAdvanced Drug DeliveryDevelopment of novel nano-emulsions for targeted drug delivery.
Emerging TechnologyAdvanced ImagingUse as a contrast agent in multimodal imaging techniques.
Research GapMultifunctional CosmeticsFormulations combining this compound with antioxidants or other anti-aging compounds.
Research GapBroader Biomedical UsesInvestigation into its potential for in-vivo oxygenation in non-ophthalmic applications.
Research GapSustainabilityDevelopment of greener synthesis routes and recycling technologies.

Q & A

Q. How can researchers resolve discrepancies in stability constants (logK) of PPP-ion complexes across solvents?

  • Methodological Answer : Stability constants for ions (e.g., Li⁺, Na⁺) in PPP vs. 1,2-dichloroethane vary due to solvent polarity and ion solvation. For example, Na⁺ logK in PPP is 13.8 vs. 8.47 in dichloroethane . To reconcile discrepancies, conduct competitive binding assays with varying ionophore concentrations and validate via UV-Vis titration or X-ray crystallography. Solvent effects should be modeled using Born-Haber cycles or density functional theory (DFT).

Q. What methodologies assess PPP’s retinal toxicity in experimental proliferative vitreoretinopathy (PVR) models?

  • Methodological Answer : Toxicity studies involve intravitreal injection of PPP in animal models (e.g., rabbits), followed by electroretinography (ERG) to measure retinal function and transmission electron microscopy (TEM) to evaluate ultrastructural damage. Controls include silicone oil or hybrid PPP-silicone mixtures (3:2 ratio). Histopathological scoring quantifies inflammation and photoreceptor degeneration .

Q. How can PPP-based ion-selective electrodes (ISEs) achieve sub-ppt detection limits for Ag⁺?

  • Methodological Answer : Enhance Ag⁺ selectivity by doping PPP membranes with sodium tetrakis[3,5-bis(perfluorohexyl)phenyl]borate (ionic sites) and fluorous ionophores. Solid-contact ISEs with 3D-ordered mesoporous (3DOM) carbon electrodes reduce capacitive noise. Calibration curves using standard additions (10⁻¹¹–10⁻³ M AgNO₃) and optimized Nernstian slopes (≥54 mV/decade) achieve detection limits of 3.8 × 10⁻¹¹ M .

Q. What experimental designs address contradictions in PFAS classification for PPP?

  • Methodological Answer : PFAS categorization requires analyzing PPP’s environmental persistence via OECD 301B biodegradation tests and bioaccumulation potential using logP measurements. Comparative studies with perfluorooctanoic acid (PFOA) can clarify regulatory thresholds. Collaborate with agencies like ECHA to align with SVHC (Substance of Very High Concern) criteria, emphasizing PPP’s inertness in medical applications vs. industrial PFAS .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting ion-selectivity data in PPP membranes under varying temperatures?

  • Methodological Answer : Temperature-dependent membrane behavior arises from PPP’s phase transitions. Use Arrhenius plots to correlate membrane resistance (R) with temperature (1/T) and identify activation energies. Conflicting selectivity data (e.g., K⁺ vs. NH₄⁺) are resolved by normalizing logK values to reference electrolytes and applying the Nikolskii-Eisenman equation .

Q. What statistical frameworks validate PPP’s efficacy in multicentre biomedical studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-institutional variability in outcomes (e.g., retinal reattachment rates). Use Kaplan-Meier survival analysis for time-to-toxicity endpoints and Cox proportional hazards regression to adjust for covariates (e.g., PPP residual volume). Meta-analyses of studies like the Vitreon Collaborative Study ensure reproducibility .

Tables for Key Parameters

Property Value Method Reference
Dielectric constant (ε)2.03Capacitance-voltage profiling
Ag⁺ detection limit3.8 × 10⁻¹¹ MPotentiometric calibration
Na⁺ logK in PPP13.8Competitive UV-Vis titration
Purity (HPLC)≥98%Gradient elution chromatography

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.